Aspartyl-Histidine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-amino-4-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSXROIMXIJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartyl-Histidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartyl-Histidine can be synthesized through peptide synthesis methods, which involve the coupling of aspartic acid and histidine. The reaction typically requires the activation of the carboxyl group of aspartic acid, which can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently couple amino acids in a stepwise manner. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Aspartyl-Histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur at the carboxyl groups of aspartate.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced aspartate derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Biochemical Significance
Aspartyl-Histidine serves as an important intermediate in protein digestion and metabolism. It is recognized as an incomplete breakdown product of protein catabolism, although it has not been identified in human tissues or biofluids, categorizing it as an "expected" metabolite . Understanding its role in metabolic pathways can provide insights into protein digestion and amino acid utilization.
Enzymatic Activity
Research indicates that the substitution of aspartic acid with histidine can significantly alter enzyme functionality. For instance, in the context of the human androgen receptor, the mutation from aspartic acid to histidine at position 686 results in diminished androgen-binding capacity, leading to androgen insensitivity . This highlights the critical role that this compound plays in maintaining proper receptor function.
Coordination of Metal Ions
Histidine residues are known for their ability to coordinate metal ions, which is crucial for the catalytic activity of various enzymes. A study on bovine aspartyl beta-hydroxylase demonstrated that specific histidine residues are essential for coordinating iron ions (Fe²⁺), further emphasizing the importance of histidine in enzymatic reactions involving metal cofactors .
Monoclonal Antibody Stability
This compound's structural properties contribute to the stability of therapeutic proteins, particularly monoclonal antibodies (mAbs). Histidine is commonly used as a buffer in mAb formulations due to its ability to reduce aggregation during storage and administration . Understanding the interactions between histidine-containing buffers and mAbs can lead to improved formulation strategies for therapeutic applications.
Drug Design and Development
The unique properties of this compound make it a candidate for drug design, particularly in developing inhibitors targeting specific enzymes or receptors. The ability to modify the dipeptide could enhance binding affinity or selectivity towards target proteins, which is crucial in therapeutic development.
Case Studies
Mechanism of Action
Aspartyl-Histidine exerts its effects through its involvement in signal transduction pathways. In two-component systems, the histidine residue is phosphorylated by a histidine kinase in response to an environmental stimulus. This phosphate group is then transferred to the aspartate residue of a response regulator, modulating its activity and leading to downstream signaling events . This mechanism is crucial for various cellular processes, including chemotaxis, osmosensing, and host recognition .
Comparison with Similar Compounds
Key Functional Roles:
- Plant Physiology : In Arabidopsis thaliana, aspartyl-histidine is implicated in cytokinin signal transduction via histidine-to-aspartate phosphorelays, influencing cell division and floral induction .
- Human Health: It serves as a biomarker in urine metabolomics for early detection of non-muscle invasive bladder cancer (NMIBC), with diagnostic panels achieving an AUC of 0.838 .
- Fermentation : In tomato sour soup fermentation, its levels increase with added sugar, suggesting a role in flavor modulation .
Comparison with Similar Compounds
Structural Analogs: Peptide Bond Variations
Key Insight : The α- and β-isoforms of this compound exhibit significant differences in predicted pI (ΔpI = 2.2 units) due to computational exclusion of the aspartyl side chain in β-form modeling .
Enzymatic Interactions
- Detoxification Role : Plant asparaginases may detoxify isoaspartyl peptides, including β-aspartyl-histidine, arising from protein degradation .
Tables Summarizing Key Data
Table 1: Diagnostic Performance of this compound vs. Other Metabolites
Table 2: Structural Comparison of Dipeptides
| Dipeptide | Peptide Bond Type | Key Functional Group | Biological System |
|---|---|---|---|
| This compound (β) | β-carboxyl linkage | Imidazole ring (His) | Plants, human urine |
| Glutamylglycine | α-carboxyl linkage | Glycine terminus | Fermentation, cellular redox |
| Tyrosyl-Methionine | α-carboxyl linkage | Thioether (Met) | Human urine metabolomics |
Biological Activity
Aspartyl-histidine is a dipeptide composed of aspartic acid and histidine, two amino acids that play significant roles in various biological processes. This article explores the biological activity of this compound, including its biochemical properties, physiological roles, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound exhibits unique chemical properties due to the characteristics of its constituent amino acids. The aspartic acid residue is negatively charged at physiological pH, while histidine can exist in both charged and neutral forms depending on the local pH environment. This dual nature allows this compound to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 229.23 g/mol |
| pKa (Aspartic Acid) | 3.65 |
| pKa (Histidine) | 6.00 |
2.1 Enzymatic Function
This compound pairs are critical in enzyme active sites, particularly in serine proteases where they participate in catalytic triads. The histidine residue often acts as a proton donor or acceptor, facilitating the cleavage of peptide bonds.
- Case Study : In studies on serine proteases, the substitution of aspartic acid with histidine has been shown to significantly alter enzyme activity, highlighting the importance of these residues in maintaining functionality .
2.2 Signal Transduction
This compound plays a role in signal transduction pathways, particularly in receptor interactions. The presence of these residues can influence receptor conformation and ligand binding affinity.
- Research Finding : A study demonstrated that mutations involving aspartic acid and histidine in androgen receptors resulted in altered hormone-binding characteristics, leading to androgen insensitivity .
3.1 Anticancer Potential
Recent research has indicated that this compound may enhance the efficacy of certain chemotherapeutics by modulating oxidative stress responses in cancer cells.
- Case Study : In pancreatic cancer models, combining histidine with gemcitabine resulted in increased cytotoxicity through enhanced oxidative stress mechanisms . This suggests that this compound could be explored as an adjunct therapy to improve treatment outcomes.
3.2 Metabolomics and Biomarker Discovery
This compound has been identified in metabolomic studies as a potential biomarker for various diseases, including bladder cancer.
- Findings : An untargeted metabolomics approach revealed that levels of this compound were significantly altered in cancer patients compared to healthy controls, suggesting its potential utility as a diagnostic marker .
4. Conclusion
This compound is a dipeptide with significant biological activity due to its unique chemical properties and roles in enzymatic functions and signal transduction pathways. Its potential therapeutic applications, particularly in cancer treatment and biomarker discovery, warrant further investigation. Future research should focus on elucidating the precise mechanisms by which this compound exerts its effects and exploring its utility in clinical settings.
Q & A
What experimental methodologies are recommended for synthesizing and characterizing Aspartyl-Histidine in academic research?
Answer: Synthesis of this compound requires precise control of peptide coupling conditions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity analysis via reverse-phase HPLC with UV detection at 210–220 nm is critical, as outlined in standard protocols for peptide validation .
How can researchers resolve contradictions in reported enzymatic hydrolysis rates of this compound across different isoforms?
Answer: Conflicting hydrolysis data, such as the 12-fold higher catalytic efficiency of β-aspartyl-histidine hydrolase activity in LjNSE2 compared to asparaginase activity in LjNSE1 , require rigorous kinetic analysis. Researchers should measure Km and Vmax under standardized conditions (e.g., pH 7.4, 25°C) and validate enzyme specificity using competitive inhibition assays. Cross-referencing tissue-specific expression data (e.g., LjNSE2 in xylem sap ) can contextualize isoform functionality.
What advanced techniques are suitable for studying this compound’s role in nitrogen metabolism pathways?
Answer: Isotopic labeling (e.g., ¹⁵N-tracing) combined with metabolomics (LC-MS/MS) can track this compound’s incorporation into nitrogen transport systems in plants . For enzymatic studies, site-directed mutagenesis of active-site residues (e.g., histidine or aspartate motifs) can elucidate substrate-binding mechanisms. Structural insights via X-ray crystallography or cryo-EM are recommended for resolving catalytic conformations .
How should researchers address discrepancies in this compound’s reported bioactivity across cell-based assays?
Answer: Inconsistent bioactivity data may stem from cell-line variability or assay conditions. Standardize protocols by:
- Using validated cell lines (e.g., ATCC-certified) with controlled passage numbers.
- Normalizing results to internal controls (e.g., housekeeping genes like GAPDH).
- Replicating experiments across independent labs to confirm dose-response trends .
What computational approaches are effective for modeling this compound’s interactions with enzymes?
Answer: Molecular docking (e.g., AutoDock Vina) can predict binding affinities between this compound and hydrolases like LjNSE2 . Molecular dynamics simulations (e.g., GROMACS) over 100+ ns trajectories can assess conformational stability. Pair these with quantum mechanics/molecular mechanics (QM/MM) to analyze transition-state interactions during hydrolysis .
How can this compound’s stability be optimized for in vivo studies?
Answer: Stability under physiological conditions requires:
- Buffering solutions (e.g., phosphate-buffered saline, pH 7.4) to prevent hydrolysis.
- Storage at –80°C in lyophilized form.
- Real-time stability monitoring via LC-MS to detect degradation products .
What analytical techniques are critical for distinguishing this compound from its diastereomers or degradation products?
Answer: Chiral chromatography (e.g., Chiralpak® columns) coupled with circular dichroism (CD) spectroscopy can differentiate enantiomers. Tandem MS (MS/MS) fragmentation patterns provide specificity for identifying degradation byproducts like β-aspartyl peptides .
How does this compound’s structural conformation influence its biochemical activity?
Answer: The β-linkage in this compound confers resistance to non-specific proteases, unlike α-linked peptides. Comparative studies using α/β isomers and NMR-based structural analysis (e.g., NOESY for 3D conformation) can correlate backbone flexibility with enzymatic recognition .
What strategies are recommended for isolating this compound from natural sources?
Answer: Extraction from plant tissues (e.g., L. japonicus xylem sap ) involves ultrafiltration (3–10 kDa cutoff) followed by ion-exchange chromatography (e.g., DEAE-Sepharose) at pH 6.0–7.0. Confirm identity via Edman degradation for N-terminal sequencing and compare retention times with synthetic standards .
How can researchers design experiments to investigate this compound’s role in stress-response pathways?
Answer: Transcriptomic (RNA-seq) and proteomic (2D-DIGE) profiling under stress conditions (e.g., nitrogen deprivation) can identify this compound-associated pathways. Knockout models (e.g., CRISPR-Cas9) of hydrolase genes (e.g., LjNSE2) will clarify its regulatory role .
Methodological Notes
- Data Validation: Cross-validate findings using orthogonal techniques (e.g., NMR + MS) .
- Reproducibility: Document experimental parameters (e.g., buffer composition, enzyme lot numbers) in supplementary materials .
- Ethical Compliance: Adhere to journal guidelines for data availability and author contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
